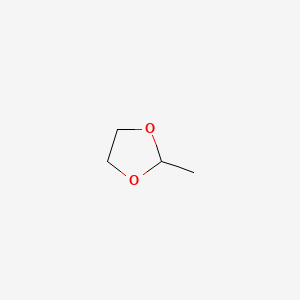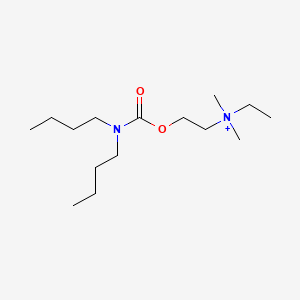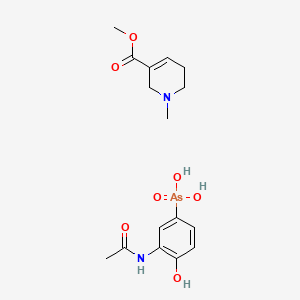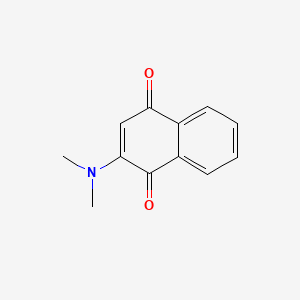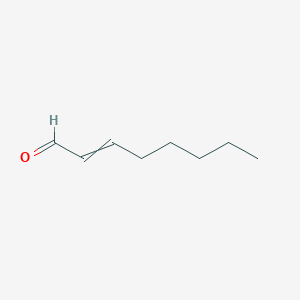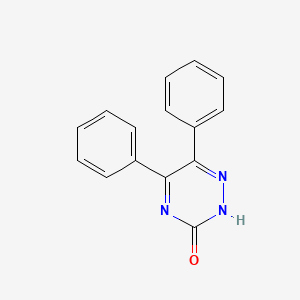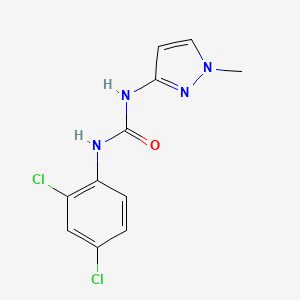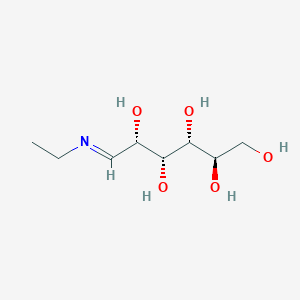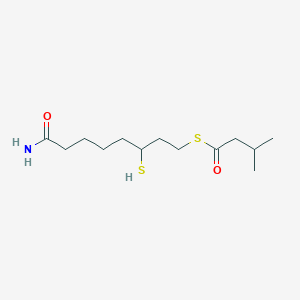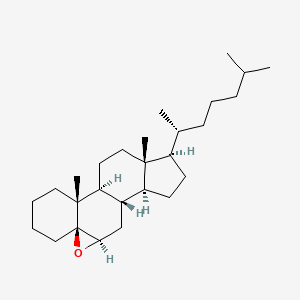![molecular formula C12H11FN2O2 B1212301 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)
7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Descripción general
Descripción
7-fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one is a member of beta-carbolines.
Aplicaciones Científicas De Investigación
Antioxidant and Cytotoxic Properties
- Research has shown that derivatives of 6-methoxytetrahydro-β-carboline, similar in structure to 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one, exhibit moderate antioxidant properties. These derivatives, produced via the Maillard reaction, demonstrate potential in generating β-carboline antioxidants with varying degrees of cytotoxicity on non-tumorous cell lines (Goh et al., 2015).
Optimization of Reaction Conditions
- The Maillard reaction, used to synthesize 6-methoxy-tetrahydro-β-carboline derivatives, was optimized for conditions like temperature and time to achieve high yields. Mass spectrometry played a crucial role in characterizing these compounds and understanding their mass fragmentation patterns (Goh et al., 2015).
Neuroleptic Properties
- A compound structurally similar to 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one displayed neuroleptic-like activity in an animal model. This highlights the potential of such compounds in neurological applications (Welch et al., 1980).
Synthesis and Characterization
- The synthesis of harmine derivatives, which share structural similarities with 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one, has been explored. These syntheses involve reactions with hydrazine hydrate and aromatic aldehydes, contributing to the understanding of the chemical behavior and properties of these compounds (Amanzhan et al., 2020).
Potential in Drug Synthesis
- The development of drug candidates involving similar compounds has been reported, emphasizing the role of such structures in facilitating neurotransmission and their relevance in antidepressant drug development (Anderson et al., 1997).
Anticancer Activity
- Investigations into the anticancer activity of coumarins with indole moieties, closely related to 7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one, have been conducted. Such compounds exhibit significant antimitotic activity, particularly against specific cancer cell lines (Galayev et al., 2015).
Propiedades
Nombre del producto |
7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
|---|---|
Fórmula molecular |
C12H11FN2O2 |
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
7-fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H11FN2O2/c1-17-10-4-7-6-2-3-14-12(16)11(6)15-9(7)5-8(10)13/h4-5,15H,2-3H2,1H3,(H,14,16) |
Clave InChI |
XXHZZFPPMBYCIH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)NCC3)F |
SMILES canónico |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)NCC3)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

